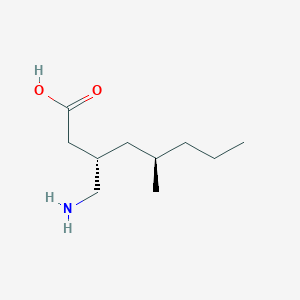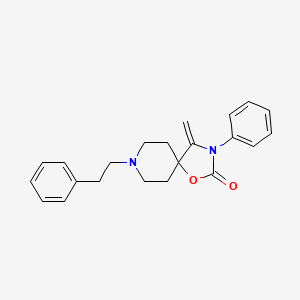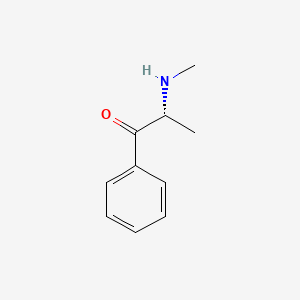
(+)-Methcathinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(+)-Methcathinone is a psychoactive stimulant belonging to the cathinone class of compounds. It is structurally similar to methamphetamine and cathinone, the active ingredient in the khat plant. This compound has been studied for its potential effects on the central nervous system, including its stimulant and euphoric properties.
準備方法
Synthetic Routes and Reaction Conditions
(+)-Methcathinone can be synthesized through various methods. One common route involves the oxidation of ephedrine or pseudoephedrine using oxidizing agents such as potassium permanganate or chromic acid. The reaction typically occurs in an acidic medium and requires careful control of temperature and pH to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. These could include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity. The choice of reagents and conditions would be optimized to minimize costs and environmental impact.
化学反応の分析
Types of Reactions
(+)-Methcathinone undergoes several types of chemical reactions, including:
Oxidation: It can be further oxidized to form various metabolites.
Reduction: Reduction reactions can convert it back to its precursor compounds.
Substitution: Various substituents can be introduced to the aromatic ring or the amine group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-methylcathinone, while reduction could produce methamphetamine.
科学的研究の応用
(+)-Methcathinone has been studied extensively in various fields:
Chemistry: It serves as a model compound for studying the reactivity of cathinones and their derivatives.
Biology: Research has focused on its effects on neurotransmitter systems, particularly dopamine and serotonin.
Medicine: Investigations into its potential therapeutic uses and its role in substance abuse disorders.
Industry: Its synthesis and analysis contribute to the development of analytical techniques and safety protocols.
作用機序
(+)-Methcathinone exerts its effects primarily by increasing the release of dopamine and serotonin in the brain. It binds to and inhibits the reuptake transporters for these neurotransmitters, leading to elevated levels in the synaptic cleft. This results in enhanced stimulation of the central nervous system, producing effects such as increased alertness, euphoria, and reduced appetite.
類似化合物との比較
Similar Compounds
Methamphetamine: Shares a similar structure but has a different substitution pattern on the aromatic ring.
Cathinone: The parent compound found in the khat plant, with a similar core structure but different pharmacological properties.
Mephedrone: Another synthetic cathinone with distinct effects and a different substitution pattern.
Uniqueness
(+)-Methcathinone is unique in its specific binding affinity and potency at dopamine and serotonin transporters. Its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion, also distinguishes it from other similar compounds.
特性
CAS番号 |
160977-88-8 |
|---|---|
分子式 |
C10H13NO |
分子量 |
163.22 g/mol |
IUPAC名 |
(2R)-2-(methylamino)-1-phenylpropan-1-one |
InChI |
InChI=1S/C10H13NO/c1-8(11-2)10(12)9-6-4-3-5-7-9/h3-8,11H,1-2H3/t8-/m1/s1 |
InChIキー |
LPLLVINFLBSFRP-MRVPVSSYSA-N |
異性体SMILES |
C[C@H](C(=O)C1=CC=CC=C1)NC |
正規SMILES |
CC(C(=O)C1=CC=CC=C1)NC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


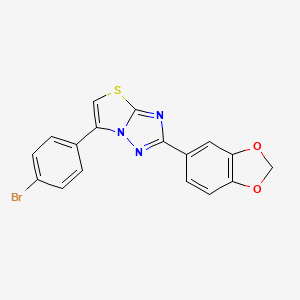
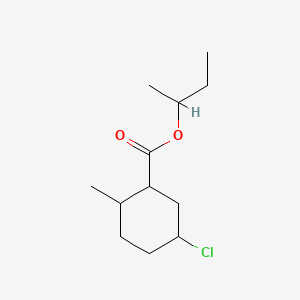
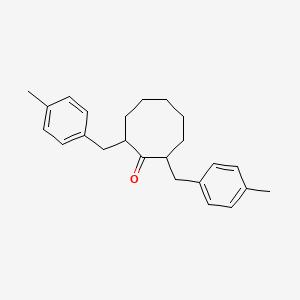
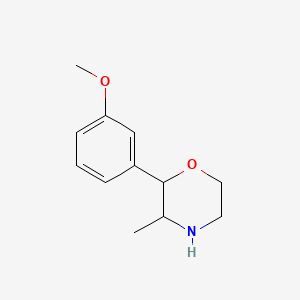
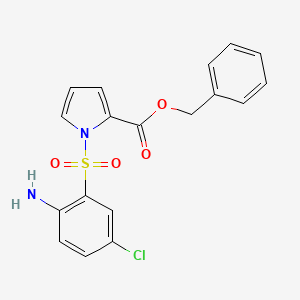
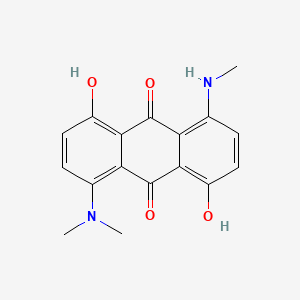
![N-[5-[[[2,4-Bis(1,1-dimethylpropyl)phenoxy]acetyl]amino]-2-chlorophenyl]-1-hydroxynaphthalene-2-carboxamide](/img/structure/B12728520.png)
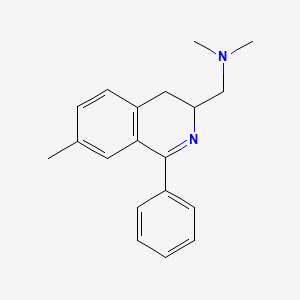
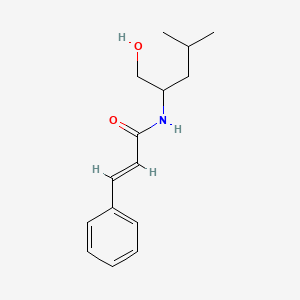
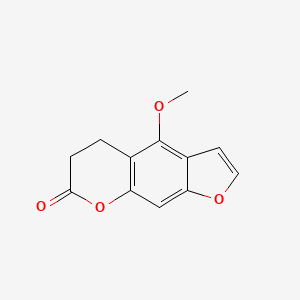
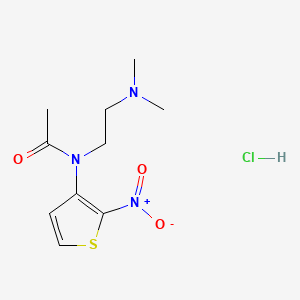
![3,3-dioxo-2-oxa-3λ6-thiatricyclo[6.3.1.04,12]dodeca-1(12),4,6,8,10-pentaene-9-sulfonic acid](/img/structure/B12728532.png)
